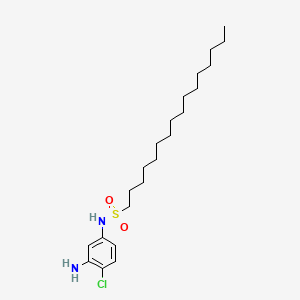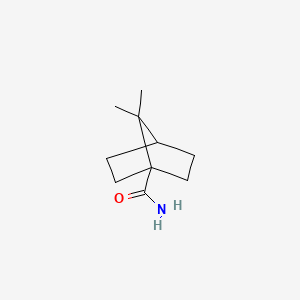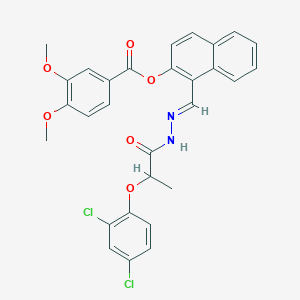
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate is a chemical compound with the molecular formula C11H12F3NO4 and a molecular weight of 279.21 g/mol . This compound is known for its unique structural features, including the presence of trifluoroethyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate typically involves the reaction of 2,5-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl carbamates, while reduction can produce amines .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate: Similar in structure but with different substitution patterns on the phenyl ring.
2,2,2-Trifluoroethyl N-(4-methoxyphenyl)carbamate: Another related compound with a single methoxy group on the phenyl ring.
Uniqueness
2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate is unique due to the presence of both trifluoroethyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO4 |
|---|---|
Molecular Weight |
279.21 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H12F3NO4/c1-17-7-3-4-9(18-2)8(5-7)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
DICZYURONFMTTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




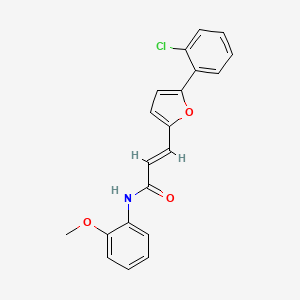
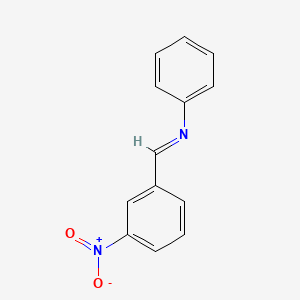

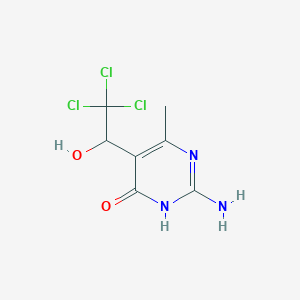

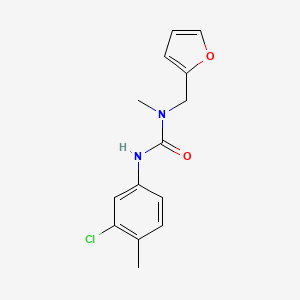
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
